molecular formula C22H19ClN4O3 B236130 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide

2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide

Cat. No. B236130
M. Wt: 422.9 g/mol
InChI Key: HJWRIXKWJPEOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide, also known as CMBA, is a chemical compound that has been extensively researched for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory cells, such as macrophages, are also affected by 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide, leading to a reduction in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes. Inflammatory cells, such as macrophages, are also affected by 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide, leading to a reduction in the production of pro-inflammatory cytokines. In agricultural settings, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been shown to inhibit the growth of various weeds.

Advantages And Limitations For Lab Experiments

2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is also highly toxic and requires careful handling. Additionally, the mechanism of action of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide. In medicine, further studies are needed to determine the potential of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide as a therapeutic agent for various diseases, including cancer and viral infections. In agriculture, further studies are needed to optimize the use of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide as a herbicide and to determine its potential impact on the environment. In material science, further studies are needed to explore the use of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide as a photo-stabilizer in various applications. Overall, the potential applications of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide are vast, and further research is needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves the reaction of 2-chlorophenol with 2-aminoacetophenone to form 2-(2-chlorophenoxy)acetophenone, which is then reacted with 4-methoxyphenylacetic acid and 6-methyl-2H-benzotriazole-5-carboxylic acid to form 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide. The synthesis of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been optimized to improve its yield and purity.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been studied for its potential as a herbicide. In material science, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been used as a photo-stabilizer in plastics and polymers.

properties

Product Name

2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide

InChI

InChI=1S/C22H19ClN4O3/c1-14-11-19-20(26-27(25-19)15-7-9-16(29-2)10-8-15)12-18(14)24-22(28)13-30-21-6-4-3-5-17(21)23/h3-12H,13H2,1-2H3,(H,24,28)

InChI Key

HJWRIXKWJPEOFG-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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